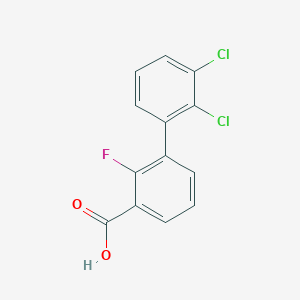

3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid

Description

3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid is a halogenated benzoic acid derivative featuring a 2-fluorobenzoic acid core substituted with a 2,3-dichlorophenyl group at the 3-position. The compound’s structure combines electron-withdrawing substituents (fluorine and chlorine atoms) that significantly influence its physicochemical properties, such as acidity (pKa), solubility, and lipophilicity. These attributes make it relevant in pharmaceutical and agrochemical research, where halogenated aromatic compounds are often leveraged for enhanced binding affinity to biological targets and metabolic stability .

Propriétés

IUPAC Name |

3-(2,3-dichlorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-10-6-2-3-7(11(10)15)8-4-1-5-9(12(8)16)13(17)18/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWIXAZSLNDQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid typically involves the reaction of 2,3-dichlorophenylboronic acid with 2-fluorobenzoic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures (around 100°C) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoic acids or phenols.

Applications De Recherche Scientifique

3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs) or other enzymes, leading to the modulation of cell cycle progression and apoptosis .

Comparaison Avec Des Composés Similaires

Key Observations:

- Acidity: The target compound’s benzoic acid core and electron-withdrawing substituents (fluorine and dichlorophenyl) likely result in a lower pKa (~2.5–3.5) compared to non-halogenated benzoic acids (pKa ~4.2). This is more acidic than propionic acid derivatives (e.g., 2-(2,3-Dichlorophenyl)-3,3,3-trifluoropropionic acid, pKa ~3.8–4.5) due to the aromatic ring’s resonance stabilization .

- Lipophilicity: The dichlorophenyl group increases lipophilicity (logP ~3.5–4.0), enhancing membrane permeability compared to 5-(3-cyanophenyl)-2-fluorobenzoic acid (logP ~2.8) .

- Biological Relevance : The dichlorophenyl moiety is a common pharmacophore in kinase inhibitors (e.g., SHP2 inhibitors for cancer therapy), as seen in structurally related patent compounds . In contrast, ester derivatives (e.g., 3-Chloro-2-fluorobenzoic acid ester) may serve as prodrugs due to their hydrolytic conversion to active acids .

Activité Biologique

3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

The compound features a dichlorophenyl group and a fluorine atom, which can enhance its lipophilicity and membrane permeability. These properties are crucial for its interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymes : The compound may inhibit cyclin-dependent kinases (CDKs), affecting cell cycle progression and apoptosis.

- Antimicrobial Activity : It disrupts bacterial cell wall synthesis or inhibits key enzymes involved in bacterial metabolism.

- Neuroprotective Effects : Similar compounds have shown potential in protecting against oxidative stress by activating endogenous antioxidant pathways .

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains, suggesting its potential as a lead compound for antibiotic development.

- Cancer Research : Recent investigations have shown that this compound can induce apoptosis in cancer cell lines through the modulation of cell cycle regulators such as CDKs. The specific pathways involved are currently under study to clarify its full therapeutic potential.

- Neuroprotection : A related study indicated that compounds with similar structures could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The viability assays showed that treated cells maintained higher viability compared to untreated controls, indicating neuroprotective properties .

- Anti-inflammatory Effects : In animal models, this compound has been shown to reduce levels of pro-inflammatory cytokines (IL-1β and TNF-α) following lipopolysaccharide (LPS) induction, suggesting a role in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.